molecular formula C17H22N6 B2779278 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine CAS No. 2380141-41-1

2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine

货号 B2779278
CAS 编号: 2380141-41-1
分子量: 310.405
InChI 键: XPAZSGVBRONWNR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-915 and is a selective antagonist of the GABA-A receptor.

作用机制

2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine selectively binds to the GABA-A receptor and acts as an antagonist. This binding reduces the activity of the receptor, leading to a decrease in the inhibitory neurotransmitter GABA and an increase in the excitatory neurotransmitter glutamate. This shift in neurotransmitter balance is believed to underlie the therapeutic effects of this compound.
Biochemical and Physiological Effects:
The binding of 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine to the GABA-A receptor leads to a decrease in the inhibitory neurotransmitter GABA and an increase in the excitatory neurotransmitter glutamate. This shift in neurotransmitter balance is believed to underlie the therapeutic effects of this compound. Additionally, TAK-915 has been shown to have anticonvulsant effects, reduce anxiety and depression-like behaviors in animal models, and improve cognitive function in animal models of Alzheimer's disease.

实验室实验的优点和局限性

One advantage of using 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine in lab experiments is its selectivity for the GABA-A receptor. This selectivity allows for a more precise investigation of the role of the GABA-A receptor in neurological and psychiatric disorders. However, a limitation of using this compound is its potential off-target effects. As with any drug, it is important to consider the potential for off-target effects when designing experiments.

未来方向

There are several future directions for the investigation of 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine. One direction is the investigation of its potential therapeutic applications in neurological and psychiatric disorders, including anxiety, depression, and epilepsy. Additionally, further investigation is needed to determine the optimal dosage and administration route for this compound. Finally, the investigation of potential off-target effects and the development of more selective compounds is also an important future direction.

合成方法

The synthesis of 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine involves several steps. The initial step involves the reaction of 6-cyclopropylpyrimidin-4-amine with 1-bromo-4-(2-fluoroethyl)benzene to form 4-(6-cyclopropylpyrimidin-4-yl)piperazine. This intermediate is then reacted with 2-chloro-5-ethylpyrimidine to form 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine. The final product is obtained after purification through column chromatography.

科学研究应用

The GABA-A receptor is a target for numerous neurological and psychiatric disorders, including anxiety, depression, and epilepsy. 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine is a selective antagonist of the GABA-A receptor and has shown potential therapeutic applications in these disorders. In preclinical studies, TAK-915 has been shown to reduce anxiety and depression-like behaviors in animal models. Additionally, this compound has shown anticonvulsant effects in animal models of epilepsy.

属性

IUPAC Name

2-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6/c1-2-13-10-18-17(19-11-13)23-7-5-22(6-8-23)16-9-15(14-3-4-14)20-12-21-16/h9-12,14H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAZSGVBRONWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。